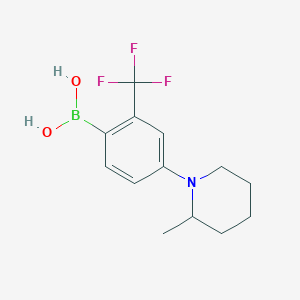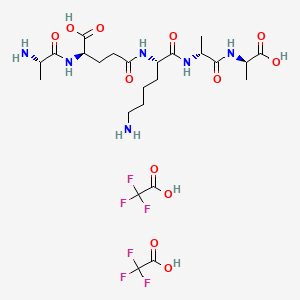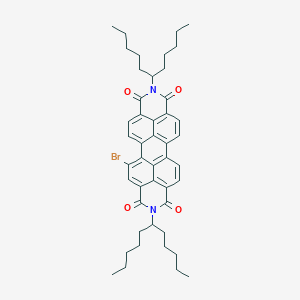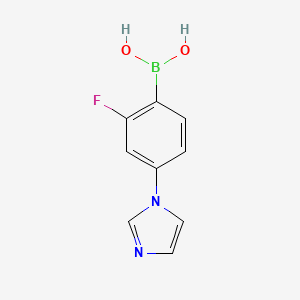
2-(Dimethylamino)ethanol;prop-2-enoic acid;styrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol is a complex polymeric material. This compound is formed by the polymerization of 2-propenoic acid (commonly known as acrylic acid) with ethenylbenzene (commonly known as styrene) and is further compounded with 2-(dimethylamino)ethanol. This polymer is known for its versatile applications in various industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol typically involves free radical polymerization. The process begins with the mixing of 2-propenoic acid and ethenylbenzene in the presence of a free radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like toluene or ethyl acetate under controlled temperature conditions, usually between 60-80°C. The polymerization process results in the formation of a copolymer, which is then compounded with 2-(dimethylamino)ethanol to enhance its properties .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where the monomers are continuously fed into the reactor along with the initiator. The reaction conditions are meticulously controlled to ensure consistent polymer quality. The resulting polymer is then subjected to various purification processes to remove any unreacted monomers and by-products. The final product is often in the form of a viscous liquid or solid, depending on the intended application .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol undergoes several types of chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, especially at the acrylic acid moieties, leading to the formation of carboxylic acids.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, particularly at the aromatic ring of the ethenylbenzene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated derivatives of the polymer.
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers.
Biology: Employed in the development of biocompatible materials for drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and coatings for medical devices.
Wirkmechanismus
The mechanism of action of this polymer is primarily based on its ability to form strong intermolecular interactions with various substrates. The 2-(dimethylamino)ethanol component provides additional functionality, allowing the polymer to interact with both hydrophilic and hydrophobic surfaces. This dual functionality makes it an excellent candidate for applications requiring strong adhesion and chemical resistance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, polymer with N-(butoxymethyl)-2-propenamide, ethenylbenzene, ethyl 2-propenoate and N-(hydroxymethyl)-2-propenamide, compound with 2-(dimethylamino)ethanol .
- 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenylbenzene, 2-ethylhexyl 2-propenoate and 2-propenoic acid, compound with 2-(dimethylamino)ethanol .
Uniqueness
What sets 2-propenoic acid, polymer with ethenylbenzene, compound with 2-(dimethylamino)ethanol apart from similar compounds is its unique combination of acrylic acid and styrene, compounded with 2-(dimethylamino)ethanol. This combination provides a balance of rigidity and flexibility, making it suitable for a wide range of applications. Additionally, the presence of 2-(dimethylamino)ethanol enhances its adhesion properties and chemical resistance, making it more versatile compared to other similar polymers .
Eigenschaften
CAS-Nummer |
70161-47-6 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(dimethylamino)ethanol;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C4H11NO.C3H4O2/c1-2-8-6-4-3-5-7-8;1-5(2)3-4-6;1-2-3(4)5/h2-7H,1H2;6H,3-4H2,1-2H3;2H,1H2,(H,4,5) |
InChI-Schlüssel |
KEZGLKPQQBOTBP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCO.C=CC1=CC=CC=C1.C=CC(=O)O |
Verwandte CAS-Nummern |
70161-47-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 4-[2-(hydroxymethyl)pent-4-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14081004.png)



![2-Benzyl-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081027.png)

![N-[(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methoxy-2-phenylacetamide](/img/structure/B14081052.png)

![8-(3-Methoxyphenyl)-9-(5-methyl-1,2-oxazol-3-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081064.png)




![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-chlorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14081081.png)
